molecular formula C10H8N2O B3067845 [2,2'-Bipyridin]-5-OL CAS No. 1802-32-0

[2,2'-Bipyridin]-5-OL

Cat. No. B3067845
CAS RN: 1802-32-0
M. Wt: 172.18 g/mol
InChI Key: OYRXQRVIQNIKTC-UHFFFAOYSA-N
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Description

“[2,2’-Bipyridin]-5-OL” is a chemical compound with the formula C10H8N2 . It’s a derivative of 2,2’-Bipyridine, which is a commonly used ligand in coordination chemistry .


Chemical Reactions Analysis

The chemical reactions involving “[2,2’-Bipyridin]-5-OL” would depend on the conditions and the reactants present. As a derivative of 2,2’-Bipyridine, it might participate in coordination reactions with metal ions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “[2,2’-Bipyridin]-5-OL” would depend on its molecular structure. These might include properties such as density, color, hardness, melting and boiling points, and electrical conductivity .

Scientific Research Applications

Sure! Here’s a comprehensive analysis of the scientific research applications of [2,2’-Bipyridin]-5-OL, focusing on six unique fields:

Catalysis and Coordination Chemistry

[2,2’-Bipyridin]-5-OL is widely used as a ligand in coordination chemistry due to its ability to form stable complexes with various metal ions. These complexes are crucial in catalysis, particularly in transition-metal-catalyzed reactions such as cross-coupling, hydrogenation, and oxidation processes. The strong binding affinity of [2,2’-Bipyridin]-5-OL to metal centers enhances the efficiency and selectivity of these catalytic reactions .

Photochemistry and Photophysics

In photochemistry, [2,2’-Bipyridin]-5-OL derivatives are employed as photosensitizers. These compounds can absorb light and transfer energy to other molecules, initiating photochemical reactions. This property is exploited in the development of light-harvesting systems, solar cells, and photodynamic therapy for cancer treatment .

Biological and Medicinal Chemistry

[2,2’-Bipyridin]-5-OL and its metal complexes exhibit significant biological activity, including antifungal, antibacterial, and antiviral properties. These compounds are being investigated for their potential as therapeutic agents in treating various infections and diseases. Additionally, their ability to interact with biomolecules makes them useful in studying protein structures and functions .

Environmental Chemistry

In environmental chemistry, [2,2’-Bipyridin]-5-OL is used in the detection and quantification of metal ions in water and soil samples. Its strong chelating properties enable the formation of stable complexes with metal ions, which can be detected using various analytical techniques. This application is essential for monitoring and managing environmental pollution .

Material Science

[2,2’-Bipyridin]-5-OL is utilized in the synthesis of advanced materials, including metal-organic frameworks (MOFs) and coordination polymers. These materials have applications in gas storage, separation, and catalysis. The unique structural properties of [2,2’-Bipyridin]-5-OL-based materials contribute to their high performance and versatility in various industrial processes .

Electrochemistry

In electrochemistry, [2,2’-Bipyridin]-5-OL is used as a redox-active ligand in the development of electrochemical sensors and devices. Its ability to undergo reversible redox reactions makes it suitable for applications in energy storage systems, such as batteries and supercapacitors. Additionally, it is employed in the study of electron transfer processes in biological and chemical systems .

Mechanism of Action

The mechanism of action of “[2,2’-Bipyridin]-5-OL” would depend on its application. In coordination chemistry, it would likely act as a ligand, binding to metal ions to form complexes .

Safety and Hazards

The safety and hazards associated with “[2,2’-Bipyridin]-5-OL” would depend on its physical and chemical properties. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

properties

IUPAC Name

6-pyridin-2-ylpyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c13-8-4-5-10(12-7-8)9-3-1-2-6-11-9/h1-7,13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYRXQRVIQNIKTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC=C(C=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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